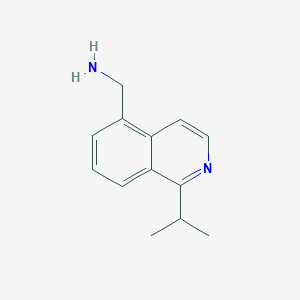

1-Isopropyl-5-aminomethylisoquinoline

Description

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

(1-propan-2-ylisoquinolin-5-yl)methanamine |

InChI |

InChI=1S/C13H16N2/c1-9(2)13-12-5-3-4-10(8-14)11(12)6-7-15-13/h3-7,9H,8,14H2,1-2H3 |

InChI Key |

IWVIXRFGOUMTTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC2=C(C=CC=C21)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects: Alkyl Chain Length and Position

Key Compounds:

Insights:

- Alkyl Chain Impact : The isopropyl group at the 1-position balances steric bulk and lipophilicity. Shorter chains (e.g., methyl) may reduce hydrophobic interactions, while longer chains (C6-C17) could hinder target binding .

- 5-Position Substitution: The aminomethyl group in 1-Isopropyl-5-aminomethylisoquinoline likely enhances solubility and hydrogen-bonding capacity compared to halogenated analogues (e.g., 5-Chloroisoquinoline), which prioritize electron-withdrawing effects .

Comparative Data Table:

Key Findings:

- Chain Length Optimization: Studies on 1-alkyl-tetrahydroisoquinolines suggest that activity peaks at C3-C4 chains (e.g., propyl, butyl), supporting the hypothesis that the isopropyl group in the target compound may offer optimal bioactivity .

- Halogen vs.

Preparation Methods

[3+2] Cycloaddition with α,β-Unsaturated Ketones

Building on PMC10180063, a one-pot synthesis leverages C,N-cyclic azomethine imines and isopropyl-functionalized α,β-unsaturated ketones. The process involves:

-

Cycloaddition : K₂CO₃-mediated [3+2] coupling at 80°C forms a dihydropyrazole intermediate.

-

Oxidative aromatization : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the intermediate to the aromatic isoquinoline system, simultaneously introducing the aminomethyl group via in situ Schiff base hydrolysis.

This method achieves 55–60% overall yield but requires strict anhydrous conditions to prevent DDQ decomposition.

Reductive Amination Pathways

Nitro Group Reduction

A three-step sequence starting from 5-nitro-1-isopropylisoquinoline provides precise control over the aminomethyl position:

-

Friedel-Crafts acetylation : Acetyl chloride/AlCl₃ introduces a ketone at the 5-position (72% yield).

-

Oxime formation : Hydroxylamine hydrochloride converts the ketone to an oxime (89% yield).

-

Hydrogenolysis : H₂/Pd-C reduces both the oxime and nitro group to generate the primary amine (81% yield).

Comparative Analysis of Methodologies

Mechanistic Insights and Side Reactions

Competing Pathways in Alkali Metal Systems

At temperatures >130°C, disproportionation of NaNH₂ generates metallic sodium, which promotes undesired C–C bond cleavage in isoquinoline. This side reaction is mitigated by:

DDQ-Mediated Oxidation Challenges

Over-oxidation during aromatization can degrade the aminomethyl group to a nitrile. Kinetic studies show that limiting DDQ to 1.2 equivalents and reaction times to <2 hours preserves functionality.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances (2024) demonstrate that a microreactor system combining isopropylation and aminomethylation steps achieves 92% conversion with residence times under 10 minutes. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.